2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound featuring an imidazole ring, a chlorophenyl group, and a trifluoromethylphenyl group
Mechanism of Action
Mode of Action
It is hypothesized that the compound may interact with its targets through a series of chemical reactions .
Biochemical Pathways
The compound may affect various biochemical pathways. One hypothesis suggests that it could be involved in the effects of a PDK1 inhibitor derived from celecoxib . .
Pharmacokinetics
Some studies have been conducted on the in vivo metabolism of similar compounds , but more research is needed to fully understand the pharmacokinetics of this specific compound.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets and how it is metabolized in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the imidazole ring The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia The chlorophenyl group is introduced via a substitution reaction, where a chlorobenzene derivative reacts with the imidazole intermediate
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring and the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-chlorophenyl)-2-(trifluoromethyl)imidazole
- 2-(4-chlorophenyl)-1-(trifluoromethyl)imidazole
- 1-(3-chlorophenyl)-2-(trifluoromethyl)benzimidazole
Uniqueness
2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to the presence of both a chlorophenyl and a trifluoromethylphenyl group, which confer distinct chemical and biological properties. These groups enhance the compound’s stability, reactivity, and potential therapeutic effects compared to similar compounds .
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF3N3OS/c19-13-4-2-6-15(10-13)25-8-7-23-17(25)27-11-16(26)24-14-5-1-3-12(9-14)18(20,21)22/h1-10H,11H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXLEDSCHCEGNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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